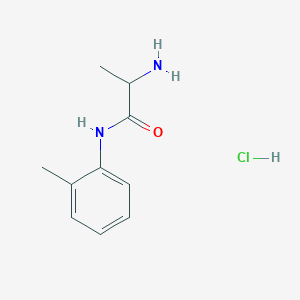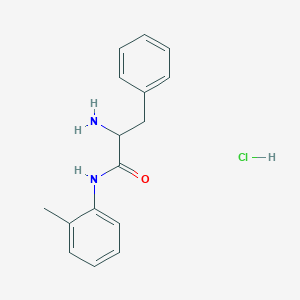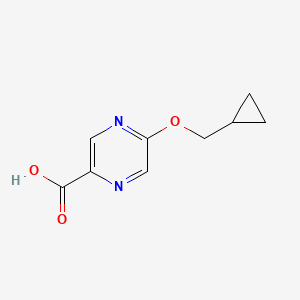
5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
“5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(cyclopropylmethoxy)-2-pyrazinecarboxylic acid . The InChI code is 1S/C9H10N2O3/c12-9(13)7-3-11-8(4-10-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 194.19 . The chemical formula is C9H10N2O3 .
Applications De Recherche Scientifique
Application in Mycobacterium Tuberculosis Research
- Summary of Application : The compound has been used in the detection of pyrazinamide resistance in Mycobacterium tuberculosis . Pyrazinamide is a drug used in the treatment of tuberculosis, and resistance to it is a growing problem.
- Methods of Application : The method involves the detection of pyrazinoic acid (POA), a metabolite produced by the deamidation of pyrazinamide. The presence of POA is a good predictor for pyrazinamide resistance, as a resistant strain would not convert pyrazinamide into POA at a critical required rate .
- Results or Outcomes : The study demonstrated that it is feasible to induce antibodies against POA, although matrix effects could damage its analytical usefulness .
Synthesis of Pyrazinamide Analogues
- Summary of Application : This compound has been used in the synthesis of pyrazinamide analogues, which are important in the treatment of tuberculosis .
- Methods of Application : The synthesis involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .
- Results or Outcomes : The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .
Synthesis of Ln-Metal Organic Frameworks (MOFs)
- Summary of Application : Although not directly related to “5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid”, a similar compound, “5-Methyl-2-pyrazinecarboxylic acid”, has been used in the synthesis of Ln-metal organic frameworks (MOFs) .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activities
- Summary of Application : Substituted amides of pyrazine-2-carboxylic acids, which can be synthesized from “5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid”, have been tested for their in vitro antimycobacterial, antifungal and photosynthesis-inhibiting activities .
- Methods of Application : The synthesis involves the condensation of 6-chloro-, 5-tert-butyl- or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride with ring substituted anilines .
- Results or Outcomes : The highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis was observed .
Synthesis of Pyrazinamide Analogues with Enhanced Antitubercular Activity
- Summary of Application : This compound has been used in the synthesis of pyrazinamide analogues that showed enhanced activity against Mycobacterium tuberculosis .
- Methods of Application : The synthesis involved the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .
- Results or Outcomes : The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .
Synthesis of Ln-Metal Organic Frameworks (MOFs)
- Summary of Application : Although not directly related to “5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid”, a similar compound, “5-Methyl-2-pyrazinecarboxylic acid”, has been used in the synthesis of Ln-metal organic frameworks (MOFs) .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-3-11-8(4-10-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCEOFCDHLKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid | |
CAS RN |
1286777-19-2 | |
| Record name | 5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

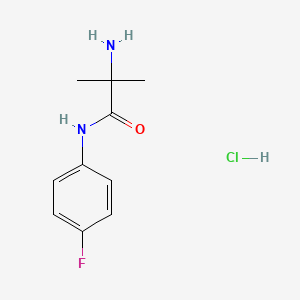
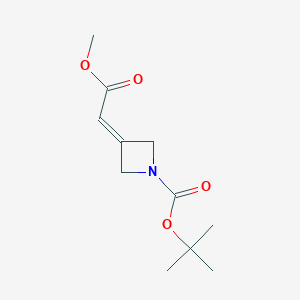
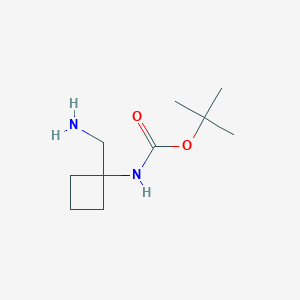

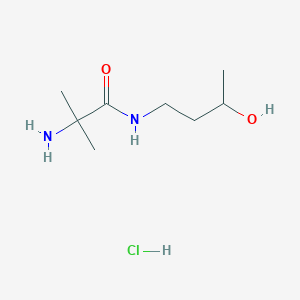
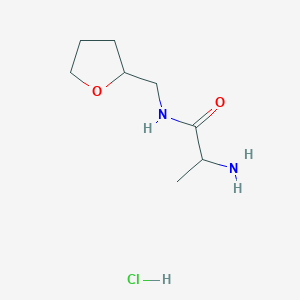
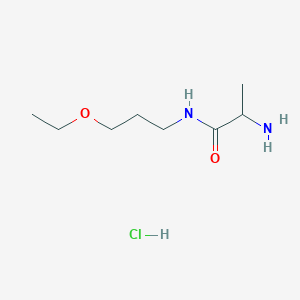
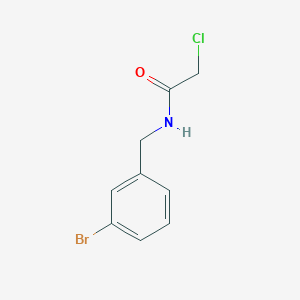
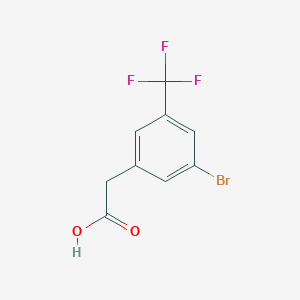
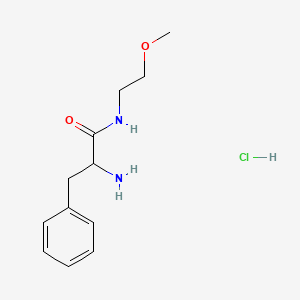
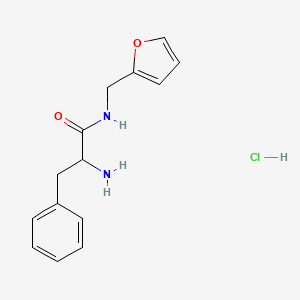
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
